molecular formula C16H13FN2O3S2 B2728902 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896366-79-3

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Cat. No.: B2728902
CAS No.: 896366-79-3
M. Wt: 364.41
InChI Key: BLCCYRSGMGXNAJ-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This reagent is supplied strictly for Research Use Only (RUO) and is intended for laboratory research to investigate novel therapeutic agents, mechanisms of action, and structure-activity relationships. The core 3-methylbenzo[d]thiazole structure is a key pharmacophore in developing novel antibacterial agents, particularly those targeting bacterial cell division . Compounds based on this scaffold have demonstrated potent activity against a range of multidrug-resistant bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and NDM-1 producing Escherichia coli . Its primary research value lies in its potential to inhibit the essential bacterial protein FtsZ, a highly conserved GTPase that polymerizes to form the Z-ring, a critical early and conserved step in bacterial cell division . Small molecules that disrupt the GTPase activity and dynamic assembly of FtsZ can inhibit cell division, leading to filamentation and bacterial cell death, presenting a promising approach to overcoming antibiotic resistance . Beyond its direct antibacterial applications, this compound serves as a versatile chemical building block for synthesizing more complex derivatives and probing biological systems. The thiazole moiety is a common feature in many FDA-approved drugs and clinical candidates across various therapeutic areas, underscoring its broad utility in drug discovery . Researchers can utilize this high-quality compound for hit-to-lead optimization, target validation, and biochemical assay development.

Properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S2/c1-19-12-8-7-10(17)9-13(12)23-16(19)18-15(20)11-5-3-4-6-14(11)24(2,21)22/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCCYRSGMGXNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C16H13FN2O2S, with a molecular weight of 316.35 g/mol. The compound features a thiazole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities.

Antitumor Activity

Research indicates that compounds containing thiazole moieties exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit the growth of various cancer cell lines. In one study, several thiazole derivatives demonstrated IC50 values less than that of doxorubicin against Jurkat and A-431 cell lines, indicating potent cytotoxicity . The presence of electron-donating groups, such as methyl groups at specific positions on the aromatic rings, enhances this activity.

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
This compoundVariousTBDTBD

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound have shown promising activity against both Gram-positive and Gram-negative bacteria . The SAR analysis suggests that the presence of halogen atoms can enhance antibacterial efficacy.

The mechanisms by which thiazole derivatives exert their biological effects often involve the induction of apoptosis in cancer cells and the inhibition of key enzymes in microbial pathogens. Molecular docking studies have indicated that these compounds interact with specific proteins associated with cancer progression and microbial metabolism .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • Anticancer Efficacy : A study involving a series of thiazole derivatives reported significant reductions in tumor size in xenograft models when treated with compounds structurally similar to this compound .
  • Antimicrobial Trials : In vitro studies demonstrated that thiazole compounds exhibited potent activity against resistant strains of bacteria, suggesting their potential as new therapeutic agents in combating infections .

Scientific Research Applications

Research has indicated that compounds containing benzothiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that benzothiazole derivatives can act against various pathogens. For instance, a related compound demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by resistant bacteria .

Case Study: Antimicrobial Screening

  • A study screened several benzothiazole derivatives for antimicrobial properties.
  • Compounds with similar structures to (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis .

Anticancer Potential

Benzothiazole derivatives are also being investigated for their anticancer properties. The presence of electron-withdrawing groups in these compounds can enhance their activity against cancer cell lines.

Table 2: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Benzothiazole Derivative AMCF-7 (Breast Cancer)5.0
Benzothiazole Derivative BHeLa (Cervical Cancer)3.5

Therapeutic Applications

Given its promising biological activities, this compound could be further developed for therapeutic applications in:

  • Infectious Diseases : As a potential antibiotic or antifungal agent.
  • Cancer Treatment : As an adjunct therapy in combination with existing chemotherapeutics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s benzothiazole and benzamide framework is shared with several derivatives, but key substituents differentiate its properties:

Compound Name/Identifier Benzothiazole Substituents Benzamide Substituents Key Structural Features
Target Compound 6-Fluoro, 3-methyl 2-(Methylsulfonyl) E-configuration; electron-withdrawing -SO₂Me enhances polarity and potential solubility
N-(6-Nitrobenzo[d]thiazol-2-yl) derivatives () 6-Nitro Thiadiazole-thioacetamide Nitro group enhances electron deficiency, potentially improving kinase inhibition
EP 3 348 550A1 derivatives () 6-Trifluoromethyl Methoxyphenyl/trimethoxyphenyl Trifluoromethyl increases lipophilicity; methoxy groups may improve membrane diffusion
N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide () 6-Fluoro, 3-ethyl 3-Fluoro Ethyl group adds steric bulk; dual fluoro substituents may affect target selectivity
N-(Benzo[d]thiazol-2-yl)benzamide () None None Simplest analog; lacks substituents, likely lower potency and specificity

Key Observations :

  • The 3-methyl group on the thiazolidinone ring may reduce metabolic degradation compared to bulkier groups like ethyl () .

Inferences for the Target Compound :

  • The methylsulfonyl group may mimic sulfonamide-based kinase inhibitors (e.g., VEGFR-2), as seen in , but with improved solubility .
  • Lack of a triazole or thiadiazole moiety (cf. ) may reduce antimicrobial activity but enhance selectivity for eukaryotic targets .

Predicted Pharmacokinetics :

  • logP : The methylsulfonyl group reduces logP compared to trifluoromethyl () or nitro () analogs, favoring solubility but possibly limiting blood-brain barrier penetration .
  • ADMET : PreADMET predictions (as used in ) would likely classify the compound as a substrate for P-glycoprotein due to its polarity, reducing oral bioavailability .

Q & A

Basic: What are the standard synthetic routes for preparing (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the benzo[d]thiazole core via condensation of 6-fluoro-3-methylbenzo[d]thiazol-2-amine with a suitable electrophile.
  • Step 2: Introduction of the methylsulfonylbenzamide moiety using Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent (P₂O₅/MeSO₃H) to enhance reaction efficiency .
  • Step 3: Purification via flash chromatography (e.g., ethyl acetate/dichloromethane gradients) and crystallization for stereochemical control of the (E)-isomer .
    Key intermediates should be validated by ¹H/¹³C NMR and HRMS to confirm structural integrity .

Advanced: How can enantioselective synthesis of this compound be optimized for chiral purity?

Answer:
Enantioselective synthesis requires:

  • Chiral Catalysts: Use of electrophilic alkynylation reagents (e.g., ethynylbenziodazolones) to control stereochemistry at the imine bond .
  • Reaction Conditions: Optimize temperature (e.g., 40°C in DCE:TFE solvent mixtures) and reaction time (16–24 hours) to minimize racemization .
  • Analytical Validation: Chiral HPLC or polarimetry to assess enantiomeric excess (EE), supported by X-ray crystallography for absolute configuration confirmation .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: To confirm the (E)-configuration via coupling constants (e.g., J = 12–16 Hz for trans-vinylic protons) and aromatic substitution patterns .
  • HRMS: For exact mass verification (e.g., [M+H]+ ion matching within 2 ppm error) .
  • IR Spectroscopy: Identification of sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
  • Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content to validate purity (>98%) .

Advanced: What methodologies are effective for studying its interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding poses with target proteins, focusing on hydrogen bonding with the sulfonyl group and π-π stacking with the benzo[d]thiazole ring .
  • In Vitro Assays: Measure IC₅₀ values via enzyme inhibition assays (e.g., kinase or protease targets) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to assess affinity and mechanism .

Basic: How is compound purity assessed during synthesis?

Answer:

  • TLC Monitoring: Use silica gel plates with UV visualization (Rf values compared to standards) .
  • HPLC: Reverse-phase C18 columns (e.g., 90:10 acetonitrile/water) to quantify purity (>95%) .
  • Melting Point Analysis: Sharp melting range (e.g., 221–225°C) indicates crystallinity and absence of impurities .

Advanced: How does the methylsulfonyl group influence electronic properties and reactivity?

Answer:

  • Electron-Withdrawing Effects: The -SO₂Me group decreases electron density on the benzamide ring, enhancing electrophilic substitution reactivity at meta positions. DFT calculations (e.g., Mulliken charges) quantify this effect .
  • Hydrogen Bonding: Sulfonyl oxygen atoms act as H-bond acceptors, critical for protein-ligand interactions (validated by X-ray co-crystallography) .
  • Stability Studies: Assess hydrolytic stability under acidic/basic conditions via LC-MS to guide formulation strategies .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation .
  • Atmosphere: Under inert gas (argon or nitrogen) to avoid oxidation of the thiazole ring .
  • Solubility: Dissolve in DMSO for biological assays (10 mM stock solutions), with aliquots to prevent freeze-thaw degradation .

Advanced: Can this compound serve as a substrate for Friedel-Crafts reactions to synthesize derivatives?

Answer:
Yes, under solvent-free conditions with Eaton’s reagent (P₂O₅/MeSO₃H):

  • Mechanism: The sulfonyl group activates the benzamide ring for electrophilic acylation at the para position .
  • Derivative Synthesis: Introduce substituents (e.g., halogens, alkoxy groups) to modulate electronic properties and bioactivity .
  • Yield Optimization: Use microwave-assisted synthesis (50–80°C, 10–30 minutes) to improve reaction rates and yields .

Basic: What are the common impurities observed during synthesis, and how are they resolved?

Answer:

  • Byproducts: Unreacted benzo[d]thiazole intermediates or over-acylated derivatives.
  • Resolution Methods:
    • Flash Chromatography: Gradient elution (hexane/ethyl acetate) to separate regioisomers .
    • Recrystallization: Use ethanol/water mixtures to isolate the (E)-isomer from (Z)-contaminants .

Advanced: How can computational chemistry aid in predicting its pharmacokinetic properties?

Answer:

  • ADME Prediction: Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism .
  • Metabolic Stability: Molecular dynamics simulations predict hydrolysis of the sulfonamide group in hepatic microsomes .
  • Toxicity Profiling: QSAR models assess mutagenic potential (e.g., Ames test predictions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.